molecular formula C14H21N3O2 B2905888 2-{[2,2-dimethyl-2-(methylcarbamoyl)ethyl]amino}-N-methylbenzamide CAS No. 866143-48-8

2-{[2,2-dimethyl-2-(methylcarbamoyl)ethyl]amino}-N-methylbenzamide

Cat. No.: B2905888
CAS No.: 866143-48-8
M. Wt: 263.341
InChI Key: LSEPAROCZLOIRI-UHFFFAOYSA-N
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Description

2-{[2,2-dimethyl-2-(methylcarbamoyl)ethyl]amino}-N-methylbenzamide is a complex organic compound with a unique structure that includes both amide and amine functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2,2-dimethyl-2-(methylcarbamoyl)ethyl]amino}-N-methylbenzamide typically involves multiple steps:

    Formation of the amide bond: This can be achieved by reacting an appropriate carboxylic acid derivative with an amine. For example, N-methylbenzenecarboxamide can be synthesized by reacting benzoic acid with methylamine under dehydrating conditions.

    Introduction of the dimethylamino group: This step involves the alkylation of the amide with 2,2-dimethyl-3-oxopropylamine. The reaction is typically carried out in the presence of a base such as sodium hydride to deprotonate the amide nitrogen, facilitating nucleophilic attack on the alkylating agent.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine groups. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can target the carbonyl group in the amide, converting it to an amine. Reducing agents such as lithium aluminum hydride are typically used.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amine and amide functional groups. Halogenating agents like thionyl chloride can be used to introduce halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Thionyl chloride, phosphorus tribromide.

Major Products

    Oxidation: Formation of N-oxides or nitroso derivatives.

    Reduction: Conversion to secondary or tertiary amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-{[2,2-dimethyl-2-(methylcarbamoyl)ethyl]amino}-N-methylbenzamide has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate. Its unique structure allows for the exploration of new drug candidates.

    Materials Science: The compound’s properties make it suitable for use in the development of advanced materials, such as polymers and nanomaterials.

    Biological Research: It is used in the study of enzyme interactions and protein binding due to its ability to form stable complexes with biological molecules.

Mechanism of Action

The mechanism of action of 2-{[2,2-dimethyl-2-(methylcarbamoyl)ethyl]amino}-N-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This binding is often facilitated by hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active site of the target molecule.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[2,2-dimethyl-3-(methylamino)-3-oxopropyl]amino}-N-ethylbenzenecarboxamide
  • 2-{[2,2-dimethyl-3-(methylamino)-3-oxopropyl]amino}-N-propylbenzenecarboxamide

Uniqueness

Compared to similar compounds, 2-{[2,2-dimethyl-2-(methylcarbamoyl)ethyl]amino}-N-methylbenzamide exhibits unique properties due to the presence of the N-methyl group. This structural feature can influence the compound’s reactivity, binding affinity, and overall stability, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[[2,2-dimethyl-3-(methylamino)-3-oxopropyl]amino]-N-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O2/c1-14(2,13(19)16-4)9-17-11-8-6-5-7-10(11)12(18)15-3/h5-8,17H,9H2,1-4H3,(H,15,18)(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSEPAROCZLOIRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC1=CC=CC=C1C(=O)NC)C(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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